molecular formula C11H11Br2FN2O3 B1431451 N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline CAS No. 1420800-23-2

N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline

Cat. No.: B1431451
CAS No.: 1420800-23-2
M. Wt: 398.02 g/mol
InChI Key: JJFQZNJDTGASIG-UHFFFAOYSA-N
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Description

N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline is a chemical compound with the molecular formula C11H11Br2FN2O3 and a molecular weight of 398.03 g/mol It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring, with a pivaloyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The aniline ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Quinone derivatives of the aniline ring.

Scientific Research Applications

N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of multiple functional groups suggests that it could engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications .

Comparison with Similar Compounds

Similar Compounds

    N-Pivaloyl 4,6-Dibromo-2-nitroaniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-Pivaloyl 4,6-Dibromo-3-fluoroaniline:

    N-Pivaloyl 4,6-Dibromo-3-fluoro-2-aminophenol:

Uniqueness

N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline is unique due to the combination of bromine, fluorine, and nitro functional groups on the aniline ring, along with the pivaloyl group

Properties

IUPAC Name

N-(4,6-dibromo-3-fluoro-2-nitrophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2FN2O3/c1-11(2,3)10(17)15-8-6(13)4-5(12)7(14)9(8)16(18)19/h4H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFQZNJDTGASIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=C(C=C1Br)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167046
Record name Propanamide, N-(4,6-dibromo-3-fluoro-2-nitrophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-23-2
Record name Propanamide, N-(4,6-dibromo-3-fluoro-2-nitrophenyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(4,6-dibromo-3-fluoro-2-nitrophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline
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Reactant of Route 6
N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline

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